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2,8-Diazaspiro[4.5]dec-1-en-1-amine

Cat. No.: B13981683
M. Wt: 153.22 g/mol
InChI Key: CXNPFUNWCMPQNW-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Heterocyclic Chemistry

Spirocyclic systems, molecules containing two rings connected by a single common atom, are a vital class of compounds in medicinal chemistry. wikipedia.orgnih.gov Their inherent three-dimensionality and conformational rigidity set them apart from more flexible linear or fused-ring systems. nih.govnih.gov This rigidity allows for a precise spatial arrangement of functional groups, which is crucial for optimal interaction with the binding sites of biological targets. nih.gov The introduction of a spiro center can lead to novel chemical entities with improved properties such as enhanced solubility and metabolic stability. cambridgescholars.com Furthermore, the unique topology of spirocycles can provide access to underexplored areas of chemical space, offering opportunities for the discovery of first-in-class medicines. nih.gov

Historical Context and Evolution of Research on 2,8-Diazaspiro[4.5]decane Frameworks

The exploration of spirocyclic compounds dates back to the early 20th century, with the first spiro compound being identified by von Baeyer in 1900. cambridgescholars.com However, the specific investigation of the 2,8-diazaspiro[4.5]decane scaffold is a more recent development, driven by the increasing demand for novel drug candidates with improved pharmacological profiles. Initially, research focused on the synthesis and characterization of the basic scaffold. nih.gov Over time, the focus has shifted towards the design and synthesis of derivatives with specific biological activities. For instance, research has described the use of this scaffold to develop orally active glycoprotein (B1211001) IIb-IIIa antagonists. acs.org More recent studies have explored its potential in developing inhibitors for other therapeutic targets. nih.govnih.gov

Rationale for Investigating 2,8-Diazaspiro[4.5]dec-1-en-1-amine and its Derivatives

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have shown significant potential in various therapeutic areas. For example, certain derivatives have been identified as potent T-type calcium channel antagonists, while others have been developed as dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease. nih.govnih.gov Additionally, some have been synthesized as potent CCR4 antagonists. nih.gov The structural and electronic modifications brought about by the enamine moiety in this compound present a compelling avenue for the discovery of new and improved therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B13981683 2,8-Diazaspiro[4.5]dec-1-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2,8-diazaspiro[4.5]dec-1-en-1-amine

InChI

InChI=1S/C8H15N3/c9-7-8(3-6-11-7)1-4-10-5-2-8/h10H,1-6H2,(H2,9,11)

InChI Key

CXNPFUNWCMPQNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN=C2N

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,8 Diazaspiro 4.5 Decane Derivatives

Rational Design Principles for Modulating Biological Potency and Selectivity

The rational design of 2,8-diazaspiro[4.5]decane derivatives often involves a structure-based approach, where the spirocyclic core serves as a rigid scaffold to orient functional groups for optimal interaction with a biological target. Researchers frequently employ pharmacophore modeling and virtual screening to identify promising candidates.

For instance, in the development of T-type calcium channel antagonists, a 2,8-diazaspiro[4.5]decan-1-one core was hypothesized to effectively mimic a known five-feature pharmacophore model. nih.gov This led to the synthesis of potent inhibitors with modest selectivity over L-type calcium channels. nih.gov Similarly, virtual screening of chemical libraries led to the identification of an 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a hit compound for RIPK1 kinase inhibition. Subsequent structural optimization, replacing the triaza core with a 2,8-diazaspiro[4.5]decan-1-one scaffold, yielded potent RIPK1 inhibitors. nih.gov

Another key design principle is scaffold hopping or modification based on known inhibitors. In the pursuit of selective TYK2/JAK1 inhibitors for inflammatory bowel disease, researchers introduced spirocyclic scaffolds, including the 2,8-diazaspiro[4.5]decan-1-one moiety, to a known selective TYK2 inhibitor. wikipedia.org This systematic exploration led to the discovery of a derivative with excellent potency and over 23-fold selectivity for JAK2. wikipedia.org This strategy leverages the rigid spirocyclic structure to fine-tune the orientation of substituents within the kinase binding pocket, thereby enhancing both potency and selectivity.

The design of novel antifungal agents has also utilized this scaffold. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as potential chitin (B13524) synthase (CHS) inhibitors. youtube.com The design was based on creating molecules that could interact with the active site of this crucial fungal enzyme, leading to compounds with potent, selective antifungal activity. youtube.com

Conformational Analysis and its Influence on Ligand-Target Interactions

The rigid, three-dimensional nature of the spirocyclic scaffold is a defining feature of 2,8-diazaspiro[4.5]decane derivatives. nih.gov Conformational analysis, often aided by computational methods like molecular docking and molecular dynamics simulations, is crucial for understanding how these molecules interact with their biological targets.

Molecular docking studies have been instrumental in rationalizing the observed biological activities. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, docking studies revealed potential steric hindrance between a trifluoromethyl group on a derivative and the side chain of a phenylalanine residue in murine sEH. jocpr.com This insight prompted the replacement of the trifluoromethyl with a trifluoromethoxy group, which successfully improved the inhibitory activity against the murine enzyme. jocpr.com In another study on TYK2/JAK1 inhibitors, molecular docking simulations provided a structural basis for the observed potency and selectivity of a lead compound. wikipedia.org

Similarly, for a series of δ opioid receptor (DOR) agonists based on a 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, docking and molecular dynamics simulations suggested that the novel chemotype binds to the orthosteric site of the receptor. sums.ac.irlibretexts.org These computational analyses provide invaluable insights into the specific ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that govern binding affinity and functional activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the structural or physicochemical properties of a set of compounds with their biological activities. wikipedia.orgjocpr.comnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. jocpr.comyoutube.com

A typical QSAR study involves these key steps:

Data Set Selection: A series of structurally related compounds with measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic properties.

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical equation (the QSAR model) that links these descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously assessed using statistical techniques, often involving an external test set of compounds not used in model generation. jocpr.com

While numerous SAR studies have been published on 2,8-diazaspiro[4.5]decane derivatives, leading to a wealth of data, dedicated QSAR modeling studies specifically focused on this scaffold are not prominently featured in the searched scientific literature. However, the principles of QSAR are broadly applicable. For instance, a QSAR study was performed on a different class of spiro-alkaloids to describe their anti-neoplastic properties using molecular descriptors calculated with CODESSA III software. nih.gov The availability of detailed SAR data for various series of 2,8-diazaspiro[4.5]decane derivatives, such as those targeting chitin synthase or various kinases, provides a strong foundation for future QSAR studies. wikipedia.orgyoutube.com Such studies could yield predictive models to guide the design of new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Impact of Substituent Variation on Receptor Binding Affinity and Enzymatic Inhibition

The biological activity of 2,8-diazaspiro[4.5]decane derivatives is highly sensitive to the nature and position of substituents on the spirocyclic core. Extensive SAR studies have been conducted across various target classes, revealing key determinants of potency and selectivity.

Enzymatic Inhibition:

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been explored as inhibitors of several enzymes. For chitin synthase (CHS) , a key enzyme in fungi, substitutions at the N-8 position of the piperidine (B6355638) ring have a significant impact on inhibitory activity. youtube.com

Table 1: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Chitin Synthase Inhibitors

Data sourced from a study on chitin synthase inhibitors. youtube.com The data shows that while compound 4j was the most potent CHS inhibitor, compound 4d exhibited the best activity against the fungus *C. albicans, suggesting that factors beyond direct enzyme inhibition, such as cell permeability, are also critical.*

In the context of TYK2/JAK1 kinase inhibition , modifications at both the N-2 and N-8 positions of a 2,8-diazaspiro[4.5]decan-1-one core were explored. A key finding was that introducing a cyclopropyl (B3062369) group at the N-2 position and a specific pyrazolopyrimidine moiety at the N-8 position led to a compound (48 ) with high potency and selectivity. wikipedia.org

Table 2: SAR of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors

Data from a study on TYK2/JAK1 inhibitors. wikipedia.org Compound 48 demonstrated excellent potency against TYK2 and JAK1 while showing high selectivity against the related JAK2 kinase. wikipedia.org

Receptor Binding Affinity:

The 2,8-diazaspiro[4.5]decane scaffold and its close isomers, like 1,3,8-triazaspiro[4.5]decane, have been used to develop ligands for various G-protein coupled receptors (GPCRs). For delta opioid receptors (DORs) , a series of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives were identified as novel agonists. sums.ac.ir The substituents played a critical role in determining affinity and selectivity.

Table 3: Opioid Receptor Binding Affinities of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Data from a study identifying novel DOR agonists. sums.ac.ir The compounds showed submicromolar affinity for the DOR. Compound 1 displayed the best selectivity (9.6-fold) over the mu opioid receptor (MOR). Methylation at the N-1 position (Compound 3 ) reduced this selectivity. sums.ac.ir

For sigma-1 (σ₁) receptors , which are a target for tumor imaging agents, derivatives of the related 1,4-dioxa-8-azaspiro[4.5]decane scaffold have been evaluated. The length and nature of the substituent at the 8-position were crucial for affinity and lipophilicity. A derivative with a 4-(2-fluoroethoxy)benzyl group (5a ) showed high affinity for σ₁ receptors and suitable properties for use as a PET imaging radioligand.

Pharmacological and Biological Target Engagement of 2,8 Diazaspiro 4.5 Decane Derivatives

Kinase Inhibition Profiles

Derivatives of the 2,8-diazaspiro[4.5]decane structure have been successfully developed as inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways implicated in inflammatory diseases and cancer.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Through systematic exploration of structure-activity relationships, researchers discovered compound 48 , a derivative that demonstrated excellent potency against both TYK2 and JAK1 kinases. nih.gov This compound exhibited IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov Notably, it showed more than 23-fold selectivity for these kinases over JAK2, another member of the Janus kinase family. nih.gov The development of such dual inhibitors is significant as the TYK2/JAK1 pathway is instrumental in mediating the effects of several inflammatory cytokines. researchgate.net The anti-inflammatory effects of compound 48 were found to be mediated by regulating the expression of genes controlled by TYK2/JAK1 and by influencing the formation of Th1, Th2, and Th17 cells. nih.gov

Table 1: Inhibitory Activity of Compound 48 against JAK Family Kinases

KinaseIC₅₀ (nM)Selectivity vs. JAK2
TYK26>23-fold
JAK137>23-fold
JAK2>860-

Data sourced from PubMed. nih.gov

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also served as a foundation for potent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). nih.govnih.gov RIPK1 is a key mediator of necroptosis, a form of programmed cell death that drives inflammation in various diseases. nih.govresearchgate.netmedchemexpress.cn Following a virtual screening that identified an initial hit compound, further structural optimization led to a series of potent RIPK1 inhibitors. nih.govnih.gov Among these, compound 41 displayed prominent inhibitory activity against RIPK1, with an IC₅₀ value of 92 nM. nih.govnih.govmedchemexpress.cn This compound also demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis. nih.govmedchemexpress.cn The discovery of compound 41 establishes it as a valuable lead compound for further development of RIPK1 inhibitors. nih.govmedchemexpress.cn

Table 2: RIPK1 Inhibitory Activity of Lead Compound

CompoundTargetIC₅₀ (nM)
Compound 41RIPK192

Data sourced from National Institutes of Health and PubMed. nih.govnih.gov

Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) are core regulators of the Hippo-YAP pathway, which is crucial for controlling cell proliferation and tissue growth. nih.gov Inhibition of LATS1/2 is being investigated as a potential therapeutic strategy to enhance tissue regeneration. nih.gov A structure-guided optimization of an initial screening hit led to the development of NIBR-LTSi (compound 7) , a highly selective and orally available inhibitor of LATS1/2. nih.gov This compound was engineered for improved potency, binding efficiency, and physicochemical properties, demonstrating effective target engagement in ex vivo studies and activation of YAP target genes in vivo in rodent models. nih.gov

G-Protein Coupled Receptor (GPCR) Ligand Activity

The versatility of the 2,8-diazaspiro[4.5]decane scaffold extends to its use in creating ligands for G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Researchers have utilized a novel 2,8-diazaspiro[4.5]decane template to develop orally active antagonists of the Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, a key player in platelet aggregation. nih.gov By incorporating the appropriate acidic and basic pharmacophores, various templates including spiropiperidinyl-gamma-lactams and spiropiperidinylureas yielded potent GPIIb-IIIa inhibitors. nih.gov One notable compound, the biologically active form 23 (CT50728) , showed potent inhibition of platelet aggregation with an IC₅₀ of 53 nM in citrate (B86180) buffer and an IC₅₀ of 4 nM in a solid-phase GPIIb-IIIa binding assay. nih.gov Its double prodrug, 22 (CT51464) , was identified as a promising candidate with excellent pharmacokinetic properties across multiple species and a long plasma half-life, suggesting its potential for chronic therapy in arterial occlusive disorders. nih.gov

Table 3: Inhibitory Activity of GPIIb-IIIa Antagonist 23 (CT50728)

AssayAnticoagulantIC₅₀ (nM)
Platelet Rich Plasma (PRP) AggregationCitrate53
Platelet Rich Plasma (PRP) AggregationPPACK110
Solid-Phase GPIIb-IIIa Binding (ELISA)-4

Data sourced from PubMed. nih.gov

Derivatives based on the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold have been identified as a novel chemotype of selective delta opioid receptor (DOR) agonists. nih.govresearchgate.net The delta opioid receptor is a target for treating various neurological and psychiatric disorders. nih.gov A high-throughput screening effort identified three derivatives as novel DOR-selective agonists with submicromolar potency in reducing cAMP production and, importantly, low efficacy in recruiting β-arrestin 2. nih.gov The lack of significant β-arrestin 2 recruitment is considered a desirable trait, as it may reduce the potential for tachyphylaxis and seizure induction seen with other DOR agonists. nih.gov While these compounds showed significant potency and selectivity for the DOR, some affinity for the mu-opioid receptor (MOR) was noted for certain analogues, highlighting the need for further optimization to achieve complete selectivity over other opioid receptors like MOR and kappa-opioid receptor (KOR). nih.gov

Other Enzyme Modulations (e.g., Histone Deacetylase (HDAC) Inhibition)

While much of the research on 2,8-diazaspiro[4.5]decane derivatives has focused on kinase and receptor targets, there is emerging interest in their potential to modulate other enzyme families, such as histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. mdpi.com Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets. mdpi.commdpi.com

HDAC inhibitors have been shown to induce hyperacetylation, leading to the regulation of gene expression, chromatin stability, and cell cycle progression. mdpi.com Although specific studies focusing solely on 2,8-diazaspiro[4.5]decane derivatives as HDAC inhibitors are not extensively detailed in the provided search results, the broader context of enzyme inhibition by this scaffold suggests its potential for such activity. The development of isoform-selective or complex-specific HDAC inhibitors is a key area of research to minimize off-target effects. mdpi.com Given the structural diversity achievable with the 2,8-diazaspiro[4.5]decane core, it is plausible that derivatives could be designed to target specific HDAC isoforms.

Advanced Characterization and Computational Modeling of 2,8 Diazaspiro 4.5 Decane Systems

Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of novel chemical entities. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecular framework, functional groups, and elemental composition of 2,8-diazaspiro[4.5]decane systems.

While specific experimental data for 2,8-Diazaspiro[4.5]dec-1-en-1-amine is not extensively available in public literature, the characteristic spectral features can be inferred from closely related and well-documented analogs. For instance, the NMR spectra of substituted 1,3-diazaspiro[4.5]decane-2,4-diones reveal distinct chemical shifts that are instrumental in assigning the protons and carbons within the spirocyclic scaffold. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the connectivity and chemical environment of atoms in a molecule. In the case of 2,8-diazaspiro[4.5]decane derivatives, the proton signals for the piperidine (B6355638) and pyrrolidine (B122466) rings typically appear in the aliphatic region of the ¹H NMR spectrum. The chemical shifts are influenced by the nature and position of substituents. For example, in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the methyl protons present a singlet at approximately 2.73 ppm, while the complex multiplet patterns between 1.70 and 2.57 ppm correspond to the protons of the cyclohexane (B81311) ring. mdpi.com The spiro carbon, a quaternary carbon at the junction of the two rings, exhibits a characteristic signal in the ¹³C NMR spectrum, often around 60-70 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amine and imine groups, typically in the region of 3200-3500 cm⁻¹. The C=N stretching vibration of the enamine moiety would likely appear in the 1600-1650 cm⁻¹ region. For comparison, the IR spectrum of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione shows characteristic amide C=O stretching vibrations at 1764.6 and 1707.5 cm⁻¹. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The fragmentation of spirocyclic compounds can be complex, often involving ring opening and rearrangements. arkat-usa.org The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. For related spirocyclic imines, mass spectrometry has been used to study their fragmentation pathways, which are influenced by the substituents on the nitrogen atom and the spirocyclic ring system. arkat-usa.orgnih.gov

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Key Features
¹H NMR Signals for aliphatic protons on piperidine and pyrrolidine rings; distinct signals for amine protons.
¹³C NMR Signal for the spiro carbon; signals for the C=C bond of the enamine; aliphatic carbon signals.
IR N-H stretching (amine); C=N stretching (enamine); C-N stretching.
MS Molecular ion peak corresponding to the molecular weight; fragmentation pattern characteristic of the spirocyclic system.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformational preferences of the molecule in the solid state. For 2,8-diazaspiro[4.5]decane systems, single-crystal X-ray diffraction would reveal the exact stereochemistry of the spiro center and the conformation of the piperidine and pyrrolidine rings.

While a crystal structure for this compound is not publicly documented, studies on related spirocyclic compounds have demonstrated the power of this technique. For example, the crystal structures of soluble epoxide hydrolase inhibitors based on a 2,8-diazaspiro[4.5]decane scaffold have been used to understand their binding modes. nih.gov Similarly, the crystal structure of 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives has been elucidated to confirm their molecular structure. researchgate.net

The data obtained from X-ray crystallography, such as atomic coordinates and thermal displacement parameters, are crucial for validating computational models and understanding the structure-activity relationships of these compounds.

Table 2: Representative Crystallographic Data for a Related Spirocyclic Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
β (°) 105.23
Volume (ų) 1489.4

Note: This is example data for a related spirocyclic compound and not for this compound.

Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and to predict the properties and behavior of molecules. For 2,8-diazaspiro[4.5]decane systems, methods like molecular docking, molecular dynamics, and quantum-chemical calculations provide deep insights into their biological activity and chemical reactivity.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to guide the design of more potent and selective inhibitors.

Several studies have employed molecular docking to investigate the interactions of 2,8-diazaspiro[4.5]decane derivatives with their biological targets. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of TYK2/JAK1 kinases, and molecular docking simulations were used to rationalize their structure-activity relationships. nih.gov These simulations revealed key hydrogen bonding and hydrophobic interactions within the kinase active site. Similarly, docking studies of 2,8-diazaspiro[4.5]decane-based urea (B33335) derivatives as soluble epoxide hydrolase inhibitors helped to explain observed differences in inhibitory activity. nih.gov In another study, virtual screening and molecular docking led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors. researchgate.net

Table 3: Key Interactions from Molecular Docking of a 2,8-Diazaspiro[4.5]decane Derivative

Protein Target Key Interacting Residues Type of Interaction
TYK2 Kinase Val651, Leu652 Hydrogen Bond
Phe789, Tyr791 Pi-Pi Stacking
RIPK1 Kinase Asp156, Cys110 Hydrogen Bond
Met94, Phe162 Hydrophobic Interaction

Note: This table represents findings from studies on derivatives of 2,8-diazaspiro[4.5]decane.

Molecular Dynamics Simulations for Conformational Landscapes and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of their conformational landscapes and the stability of ligand-protein complexes over time. This technique can reveal conformational changes that are not apparent from static structures obtained through X-ray crystallography or molecular docking.

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) can provide accurate predictions of molecular properties, including NMR and IR spectra, which can aid in the interpretation of experimental data.

For 2,8-diazaspiro[4.5]decane systems, quantum-chemical calculations can be employed to:

Optimize the geometry of different conformers and determine their relative energies.

Calculate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions.

Predict the reactivity of the molecule by calculating parameters such as frontier molecular orbitals (HOMO and LUMO) and atomic charges.

A study on a related tetraoxaspiro[4.5]decane derivative utilized ab initio methods to perform a conformational analysis and interpret its NMR spectrum, demonstrating the utility of these calculations for complex spirocyclic systems. nih.gov

Preclinical Pharmacological Evaluation and Translational Research Considerations for 2,8 Diazaspiro 4.5 Decane Derivatives

In Vitro Efficacy and Potency Studies in Cellular Assays

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have been investigated as inhibitors of various protein kinases and enzymes, demonstrating a wide range of potential therapeutic applications. Cellular assays have been instrumental in determining the potency and selectivity of these compounds.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key player in necroptosis and inflammation. nih.govnih.gov Through structural optimization, compound 41 emerged as a significant inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 92 nM against RIPK1. nih.govnih.govresearchgate.net

In a separate line of research, another series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov Compound 48 from this series showed excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1. nih.gov Notably, it displayed over 23-fold selectivity for these kinases compared to JAK2. nih.gov

Furthermore, derivatives incorporating a 2,8-diazaspiro[4.5]decane linker have shown potent activity against Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme involved in modulating the STING (Stimulator of Interferon Genes) pathway. acs.org Compound 31 , which features a pyrrolopyrimidinone core, was a potent ENPP1 inhibitor with an IC₅₀ of 14.68 nM. acs.org This compound also demonstrated a dose-dependent enhancement of cGAMP-mediated immune activation in both THP-1 and HCT116 cell lines. acs.org

Other research has identified 2,8-diazaspiro[4.5]decane-based trisubstituted ureas as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. nih.govresearchgate.net Additionally, 2,8-diazaspiro[4.5]decanones have been found to be potent antagonists of T-type calcium channels. nih.gov

Table 1: In Vitro Potency of 2,8-Diazaspiro[4.5]decane Derivatives

Compound Target(s) IC₅₀ (nM) Cell Line / Assay
Compound 41 RIPK1 92 Kinase Assay
Compound 48 TYK2 6 Kinase Assay
JAK1 37 Kinase Assay
Compound 31 ENPP1 14.68 Enzymatic Assay

In Vivo Proof-of-Concept Studies in Relevant Animal Disease Models

The therapeutic potential of 2,8-diazaspiro[4.5]decane derivatives observed in vitro has been further investigated in various animal models of disease.

The selective dual TYK2/JAK1 inhibitor, compound 48 , was evaluated in an acute ulcerative colitis model. nih.gov The compound demonstrated more potent anti-inflammatory efficacy than the established drug tofacitinib. nih.gov This effect was attributed to the regulation of TYK2/JAK1-related genes and the modulation of Th1, Th2, and Th17 immune cell formation. nih.gov

Necroptosis is a form of programmed cell death that drives various inflammatory diseases. nih.govnih.gov The potent RIPK1 inhibitor, compound 41 , exhibited a significant anti-necroptotic effect in a cellular model of necroptosis using U937 cells. nih.govnih.govresearchgate.net This finding underscores its potential for treating conditions where necroptosis is a key pathological mechanism. nih.govnih.gov

The therapeutic applicability of this chemical class extends beyond inflammation.

Hypertension: 2,8-diazaspiro[4.5]decane-based trisubstituted urea (B33335) derivatives, which act as soluble epoxide hydrolase (sEH) inhibitors, have been tested in spontaneously hypertensive rats. nih.govresearchgate.net Oral administration of compounds 12 , 20 , and 37 resulted in a reduction in blood pressure, highlighting their potential as antihypertensive agents. nih.govresearchgate.net

Cancer Immunotherapy: The ENPP1 inhibitor, compound 31 , which contains a 2,8-diazaspiro[4.5]decane linker, was assessed in syngeneic mouse models of cancer. acs.org It displayed significant antitumor efficacy in both 4T1 and CT26 models, suggesting a promising role in STING pathway-mediated immunotherapy. acs.org

Preclinical Pharmacokinetic (PK) Profiling

The evaluation of a compound's metabolic fate is a critical step in preclinical development.

The metabolic stability of several lead compounds from the 2,8-diazaspiro[4.5]decane class has been assessed to predict their in vivo behavior.

Compound 48 , the dual TYK2/JAK1 inhibitor, was found to have excellent metabolic stability. nih.gov Similarly, compound 31 , the ENPP1 inhibitor, also demonstrated excellent metabolic stability, with over 95% of the compound remaining after incubation in human, mouse, and rat liver microsomes. acs.org This high stability suggests a lower likelihood of rapid metabolism in the liver, which is a favorable characteristic for a drug candidate. acs.org

Plasma Protein Binding and Distribution Characteristics (in animal models)

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, as it restricts the concentration of the free, pharmacologically active form of the compound. For derivatives of 2,8-diazaspiro[4.5]decane, particularly those developed as selective peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists, high plasma protein binding appears to be a common characteristic.

One such derivative, referred to as MBX-102 acid, has been shown to be extensively bound to plasma proteins across different species, including mice, rats, and humans. Studies have demonstrated that MBX-102 acid is between 99.5% and 100% bound to plasma proteins from these species. nih.gov This high degree of binding was observed to be independent of the concentration of MBX-102 acid. nih.gov

Further investigations to identify the specific binding proteins in human plasma revealed that MBX-102 acid binds to both human serum albumin and human alpha 1-acid glycoprotein (B1211001). nih.gov The extensive protein binding presented technical challenges in accurately determining the absolute binding and, consequently, the precise free drug concentrations across species. nih.gov

Despite these challenges, comparative studies have indicated a species-dependent order of binding for MBX-102 acid to serum, with the highest binding observed in human serum, followed by rat and then mouse serum. nih.gov The underlying reasons for these species-specific differences in binding to serum albumin are not fully understood but may be related to the degree of conservation of the albumin protein structure across species. nih.gov

Table 1: Plasma Protein Binding of MBX-102 Acid in Different Species

SpeciesPlasma Protein Binding (%)
Human>99.5
Rat>99.5
Mouse>99.5

This table summarizes the high degree of plasma protein binding observed for the 2,8-diazaspiro[4.5]decane derivative, MBX-102 acid, in human, rat, and mouse plasma.

In Vivo Absorption and Systemic Exposure in Animal Species

Understanding the in vivo absorption and systemic exposure of a drug candidate in preclinical animal models is fundamental for predicting its pharmacokinetic behavior in humans. For derivatives of 2,8-diazaspiro[4.5]decane, these parameters are influenced by factors such as plasma protein binding.

The high plasma protein binding of compounds like MBX-102 acid has significant implications for its systemic exposure. nih.gov Although specific data on the oral absorption and systemic exposure of 2,8-diazaspiro[4.5]dec-1-en-1-amine from the provided search results are limited, the extensive binding of its derivatives to plasma proteins suggests that the free fraction of the drug available to exert its pharmacological effect is very low. nih.gov

The species differences in plasma protein binding, with human > rat > mouse, directly impact the free drug concentrations and, therefore, the systemic exposure in these animal models. nih.gov Accurately quantifying these low free drug levels is crucial for establishing a meaningful relationship between the administered dose and the observed pharmacological and toxicological effects in each species. This understanding is vital for the translation of preclinical findings to the clinical setting. nih.gov

Future Perspectives and Emerging Research Directions for 2,8 Diazaspiro 4.5 Decane Derivatives

Exploration of Novel Therapeutic Applications

The versatility of the 2,8-diazaspiro[4.5]decane framework has already led to the discovery of potent inhibitors for a range of biological targets. Initial successes have paved the way for exploring new therapeutic avenues.

Early research identified 2,8-diazaspiro[4.5]decane derivatives as orally active glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa) antagonists, which are crucial for preventing platelet aggregation and could be used in treating arterial occlusive disorders. nih.govnih.gov Further investigations have revealed the potential of derivatives like 2,8-diazaspiro[4.5]decan-1-one to act as T-type calcium channel antagonists. researchgate.net

More recently, research has demonstrated the efficacy of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis, an inflammatory form of cell death implicated in various diseases. nih.gov Specifically, a series of these derivatives were identified as potent RIPK1 inhibitors, with one compound showing an IC50 value of 92 nM and significant anti-necroptotic effects. nih.gov

Another promising area is the development of these compounds as soluble epoxide hydrolase (sEH) inhibitors for treating hypertension. rsc.org Trisubstituted urea (B33335) derivatives based on the 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent sEH inhibitors. rsc.orgnih.gov Furthermore, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been described as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), showing potential for treating inflammatory bowel disease. researchgate.net One such compound demonstrated excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, and also exhibited significant anti-inflammatory effects in preclinical models. researchgate.net

The table below summarizes some of the key therapeutic targets and the corresponding 2,8-diazaspiro[4.5]decane-based inhibitors.

Therapeutic TargetDerivative ClassKey Findings
Glycoprotein IIb-IIIa2,8-diazaspiro[4.5]decanesOrally active antagonists for arterial occlusive disorders. nih.govnih.gov
T-type Calcium Channels2,8-diazaspiro[4.5]decan-1-onesPotent inhibitors with modest selectivity. researchgate.net
RIPK1 Kinase2,8-diazaspiro[4.5]decan-1-onesPotent inhibitors of necroptosis with IC50 values in the nanomolar range. nih.gov
Soluble Epoxide Hydrolase (sEH)Trisubstituted ureasHighly potent inhibitors for hypertension treatment. rsc.orgnih.gov
TYK2/JAK12,8-diazaspiro[4.5]decan-1-onesSelective dual inhibitors for inflammatory bowel disease. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug Design

The application of AI extends to suggesting synthetic pathways for these novel compounds, assessing the feasibility and efficiency of different reaction routes. asiaresearchnews.com This synergy between predictive modeling and automated synthesis will undoubtedly accelerate the discovery of the next generation of 2,8-diazaspiro[4.5]decane-based therapeutics.

Green Chemistry Approaches in 2,8-Diazaspiro[4.5]decane Synthesis

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental footprint. biospace.com Future research on 2,8-diazaspiro[4.5]decane derivatives will likely focus on developing more sustainable synthetic methodologies. Green chemistry emphasizes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals and solvents. biospace.comnih.gov

Key areas for implementing green chemistry in the synthesis of diazaspirocycles include:

Catalyst-free reactions: Exploring reactions that proceed without a metal catalyst, such as the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can be conducted under solvent-free conditions with high yields. rsc.org This minimizes the use of potentially toxic and expensive catalysts.

Use of greener solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or bio-based solvents. google.com Research into syntheses in aqueous media is a growing field.

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. biospace.com

Energy efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing the energy consumption of the synthesis. nih.gov The use of superacids, for instance, has been shown to promote the synthesis of diazaspirocycles with reduced reaction times and without the need for heating. acs.org

An example of a green approach is the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in water for the synthesis of azoxybenzenes, highlighting the potential for using inexpensive and environmentally friendly solvents. google.com Adopting such principles will not only make the synthesis of 2,8-diazaspiro[4.5]decane derivatives more sustainable but also potentially more cost-effective.

Development of Advanced Prodrug Strategies and Delivery Systems

To enhance the therapeutic efficacy and patient compliance of 2,8-diazaspiro[4.5]decane-based drugs, the development of advanced prodrug strategies and delivery systems is crucial. Prodrugs are inactive precursors that are converted into the active drug in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

A notable example is the development of a double prodrug of a 2,8-diazaspiro[4.5]decane-based GPIIb/IIIa inhibitor. nih.govnih.gov This strategy led to a compound with excellent pharmacokinetic properties across multiple species, including good oral bioavailability and a long plasma half-life, making it a promising candidate for chronic therapy. nih.govnih.gov Other prodrug approaches for improving the intestinal absorption of cyclic peptide GPIIb/IIIa antagonists have also been explored. nih.gov

Future research will likely focus on designing sophisticated prodrugs that can target specific tissues or cells, thereby increasing efficacy and reducing side effects. This could involve linkers that are cleaved by enzymes that are overexpressed in diseased tissues.

Furthermore, novel drug delivery systems will play a vital role in optimizing the therapeutic potential of these compounds. For instance, in the context of TYK2/JAK1 inhibitors, where 2,8-diazaspiro[4.5]decane derivatives have shown promise, advanced delivery systems could ensure sustained release of the drug, maintaining therapeutic concentrations over a longer period and potentially reducing dosing frequency. researchgate.net The development of such systems for orally administered drugs is an active area of research. biospace.com

Q & A

Q. What are the recommended synthetic routes for 2,8-Diazaspiro[4.5]dec-1-en-1-amine derivatives?

The synthesis typically involves spirocyclic ring formation via cycloaddition or ring-closing metathesis. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized using Boc-group strategies to stabilize reactive amines during ring closure . Hydrochloride salts are often generated for improved solubility and crystallinity, as seen in the preparation of 2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 832710-65-3) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like lactamization .

Q. What spectroscopic methods are optimal for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) is essential for confirming spirocyclic geometry and substituent positions. For instance, 1H^1H- and 13C^{13}C-NMR distinguish axial/equatorial protons in the decane ring system . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves structural ambiguities, as demonstrated in the crystal structure analysis of PHD2 inhibitors containing this scaffold . Infrared (IR) spectroscopy identifies carbonyl groups in derivatives like 2,8-diazaspiro[4.5]decan-3-one .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data in studies involving this compound derivatives?

Contradictions often arise from structural modifications (e.g., substituent position, salt form) or assay conditions. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives show variable potency as glycoprotein IIb-IIIa antagonists depending on the substituent’s electronic effects . To resolve discrepancies, use orthogonal assays (e.g., SPR binding vs. cellular activity) and compare pharmacokinetic parameters (e.g., logP, PSA) across analogs . Computational modeling (e.g., docking studies) can rationalize differences in binding affinities .

Q. What role does this compound play in hypoxia-inducible factor (HIF) pathways, and how is this studied?

Derivatives of this scaffold act as prolyl hydroxylase domain 2 (PHD2) inhibitors, stabilizing HIF-1α by blocking its degradation. Key studies utilize:

  • In vitro assays : Measurement of HIF-1α accumulation in HEK293 cells under normoxic conditions .
  • Crystallography : Co-crystal structures (e.g., PDB: 5Y8) reveal interactions between the spirocyclic amine and PHD2’s active site .
  • In vivo models : Rodent anemia studies demonstrate dose-dependent erythropoietin induction .

Q. How can stereochemical purity be ensured during the synthesis of chiral this compound analogs?

Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers of intermediates like (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine . Asymmetric synthesis routes, such as enantioselective cyclization catalyzed by chiral Lewis acids, are also reported . Absolute configuration is confirmed by circular dichroism (CD) or X-ray diffraction .

Methodological Challenges

Q. What strategies mitigate low yields in spirocyclic ring formation?

  • Pre-activation : Use of tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect reactive amines during cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of rigid intermediates .

Q. How do researchers validate target engagement in cellular models for this compound-based probes?

  • Chemical proteomics : Photoaffinity labeling with biotinylated analogs identifies binding proteins .
  • Knockdown/knockout studies : CRISPR-Cas9-mediated PHD2 deletion abrogates compound efficacy, confirming target specificity .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between the compound and PHD2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.